[2-(Azetidin-3-yloxy)acetyl]urea
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Overview
Description
[2-(Azetidin-3-yloxy)acetyl]urea is a chemical compound with the molecular formula C₆H₁₁N₃O₃ and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azetidin-3-yloxy)acetyl]urea typically involves the reaction of azetidine derivatives with appropriate acylating agents. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is known for its high regio- and stereoselectivity, making it an efficient method for the synthesis of functionalized azetidines .
Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method provides a straightforward route to 1,3-disubstituted azetidines under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Azetidin-3-yloxy)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidin-3-one derivatives.
Reduction: Reduction of azetidin-3-one derivatives can yield azetidin-3-ols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Azetidin-3-one derivatives.
Reduction: Azetidin-3-ols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Azetidin-3-yloxy)acetyl]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, azetidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The azetidine ring can mimic natural substrates, making these compounds valuable tools for probing biological pathways .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Azetidine-containing compounds have shown promise as antimicrobial, antiviral, and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their mechanical and thermal properties .
Mechanism of Action
The mechanism of action of [2-(Azetidin-3-yloxy)acetyl]urea involves its interaction with specific molecular targets. The azetidine ring can form stable complexes with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-one: A key intermediate in the synthesis of various azetidine derivatives.
Azetidin-3-ol:
1,3-Disubstituted Azetidines: Compounds with two substituents on the azetidine ring, offering diverse chemical properties.
Uniqueness
[2-(Azetidin-3-yloxy)acetyl]urea is unique due to the presence of both an azetidine ring and an acylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N3O3 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-carbamoylacetamide |
InChI |
InChI=1S/C6H11N3O3/c7-6(11)9-5(10)3-12-4-1-8-2-4/h4,8H,1-3H2,(H3,7,9,10,11) |
InChI Key |
OGROPFDOJGLARO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC(=O)NC(=O)N |
Origin of Product |
United States |
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